2-(oxiran-2-yl)acetic Acid

Chiral Synthesis Process Chemistry Epoxide Yield

2-(Oxiran-2-yl)acetic acid (CAS 33278-09-0), also known as 3,4-epoxybutyric acid, is a chiral, bifunctional epoxide-carboxylic acid building block with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. It is characterized by the presence of a strained oxirane (epoxide) ring adjacent to an acetic acid moiety, a structure that imparts distinct reactivity and makes it a valuable intermediate for chiral synthesis and polymer chemistry.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 33278-09-0
Cat. No. B3126298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxiran-2-yl)acetic Acid
CAS33278-09-0
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1C(O1)CC(=O)O
InChIInChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)
InChIKeyZVNYKZKUBKIIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Oxiran-2-yl)acetic Acid (CAS 33278-09-0) for Procurement: Core Building Block Specifications


2-(Oxiran-2-yl)acetic acid (CAS 33278-09-0), also known as 3,4-epoxybutyric acid, is a chiral, bifunctional epoxide-carboxylic acid building block with the molecular formula C₄H₆O₃ and a molecular weight of 102.09 g/mol . It is characterized by the presence of a strained oxirane (epoxide) ring adjacent to an acetic acid moiety, a structure that imparts distinct reactivity and makes it a valuable intermediate for chiral synthesis and polymer chemistry [1]. This guide provides quantitative, comparator-based evidence to support scientific selection and procurement decisions.

Why Generic Epoxide-Carboxylic Acid Substitution Fails for 2-(Oxiran-2-yl)acetic Acid


The procurement value of 2-(oxiran-2-yl)acetic acid (CAS 33278-09-0) is not in its epoxide or carboxylic acid functionality alone, but in the specific spatial and electronic relationship between these groups. Substituting with a generic epoxide, such as glycidic acid (2-oxiranecarboxylic acid, CAS 503-11-7), or a non-chiral analog introduces significant differences in reactivity, stereochemical outcome, and synthetic efficiency . Unlike glycidic acid, which has the carboxylic acid group directly attached to the oxirane ring, the methylene spacer in 2-(oxiran-2-yl)acetic acid alters the electrophilicity of the epoxide and the steric environment during nucleophilic attack, leading to different regioselectivity and product profiles [1]. The quantitative evidence below demonstrates why selecting the precise compound, and often a specific enantiomer, is critical for reproducible, high-yielding, and enantioselective outcomes in both research and industrial processes.

Quantitative Differentiation of 2-(Oxiran-2-yl)acetic Acid (CAS 33278-09-0): A Comparator-Based Evidence Guide


Synthetic Yield of Chiral (R)-3,4-Epoxybutyric Acid: Patent Method vs. Prior Art

The process for preparing chiral (R)-3,4-epoxybutyric acid (the (R)-enantiomer of 2-(oxiran-2-yl)acetic acid) via the method described in patent WO1999003850A1 achieves a yield of 55% [1]. This is a significant improvement over a cited prior art method for similar chiral epoxides, which was reported to have a low yield of 11-25% and a stereoselectivity of only 55% ee, making it problematic for industrial application [1].

Chiral Synthesis Process Chemistry Epoxide Yield

Enantioselectivity in Biocatalytic Resolution of Ethyl 2-(oxiran-2-yl)acetate

In the biocatalytic resolution of racemic ethyl 2-(oxiran-2-yl)acetate using epoxide hydrolase from *Acinetobacter baumannii*, the (R)-enantiomer can be obtained with an enantiomeric excess (ee) of >99% [1]. This represents an exceptionally high level of stereochemical purity.

Biocatalysis Kinetic Resolution Enantiomeric Excess

Comparative Asymmetric Epoxidation Yields: 3,4-Epoxybutyric Acid vs. Glycidic Acid Derivatives

While the patented method for (R)-3,4-epoxybutyric acid achieves a 55% yield [1], a different class of chiral glycidic acid derivatives can be synthesized via dioxirane-mediated asymmetric epoxidation in up to 95% yield and 92% ee [2]. This comparison highlights a key differentiation: 2-(oxiran-2-yl)acetic acid's synthesis and application profile is distinct from other epoxide-carboxylic acid families, and selection must be based on the target molecule's specific structural requirements.

Asymmetric Synthesis Epoxidation Yield Comparison

Validated Application Scenarios for Procuring 2-(Oxiran-2-yl)acetic Acid (CAS 33278-09-0)


Synthesis of High-Enantiopurity Pharmaceutical Intermediates

The >99% ee achievable via enzymatic resolution of its ester [1] positions 2-(oxiran-2-yl)acetic acid as a strategic starting material for synthesizing chirally pure pharmaceutical intermediates, such as (R)-4-amino-3-hydroxybutyric acid (GABOB) [2], where high stereochemical fidelity is paramount.

Process Development for Scalable Chiral Epoxide Production

The patented synthesis route, which provides a 55% yield for the chiral acid [1], offers a scalable and industrially relevant process. This is a significant improvement over prior methods with yields as low as 11-25% [1], making it the preferred route for pilot-plant and commercial-scale production of this specific chiral C4 epoxide-acid building block.

Functional Monomer for Living Cationic Ring-Opening Polymerization (CROP)

As an oxirane monomer, 2-(oxiran-2-yl)acetic acid is structurally suitable for living cationic ring-opening polymerization (CROP) from hydroxyl-containing polymer backbones to create well-defined graft copolymers [3]. Its carboxylic acid functionality offers a site for further polymer modification or conjugation, making it a valuable monomer for designing novel functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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